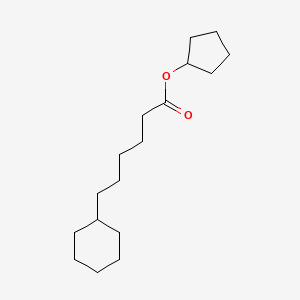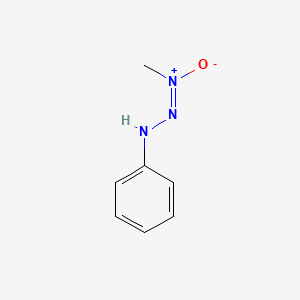![molecular formula C8H11AsO4 B14727320 [4-(2-Hydroxyethyl)phenyl]arsonic acid CAS No. 5410-46-8](/img/structure/B14727320.png)
[4-(2-Hydroxyethyl)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Hydroxyethyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C₈H₁₁AsO₄ and a molecular weight of 246.092 g/mol . This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]arsonic acid typically involves the reaction of 4-bromophenylacetic acid with sodium arsenite in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the arsonic acid group. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors , which allow for better control over reaction parameters and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: [4-(2-Hydroxyethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the arsonic acid group to an group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted phenyl arsonic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(2-Hydroxyethyl)phenyl]arsonic acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has been investigated for its effects on various microorganisms and parasites .
Medicine: In medicine, this compound is explored for its potential use in chemotherapy and drug development . Its ability to interact with biological molecules makes it a candidate for therapeutic applications .
Industry: Industrially, the compound is used in the production of pesticides and herbicides . It is also utilized in the manufacturing of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]arsonic acid involves its interaction with biological molecules such as proteins and enzymes . The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts various metabolic pathways and can result in cell death .
Comparación Con Compuestos Similares
- Phenylarsonic acid
- 4-Nitrophenylarsonic acid
- 4-Aminophenylarsonic acid
Comparison: Compared to these similar compounds, [4-(2-Hydroxyethyl)phenyl]arsonic acid is unique due to the presence of the hydroxyethyl group , which enhances its solubility and reactivity . This structural feature allows for more diverse applications and interactions in both chemical and biological systems .
Propiedades
Número CAS |
5410-46-8 |
|---|---|
Fórmula molecular |
C8H11AsO4 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
[4-(2-hydroxyethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C8H11AsO4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4,10H,5-6H2,(H2,11,12,13) |
Clave InChI |
CFHAHAGHUOGDQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


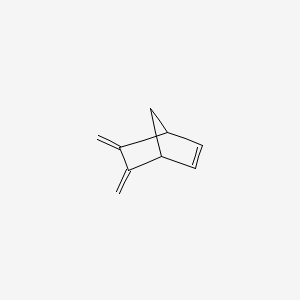
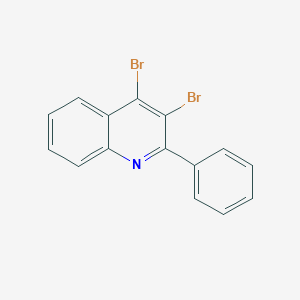
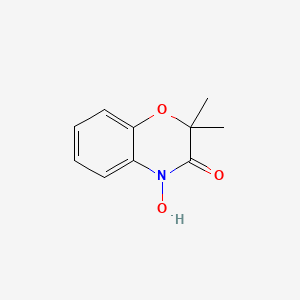
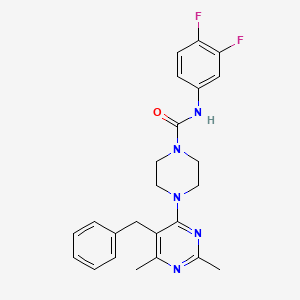
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
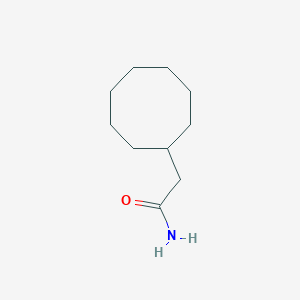

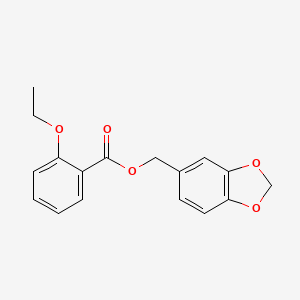
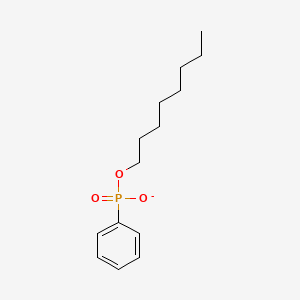
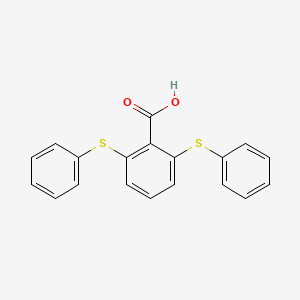

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
